REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)(O)[CH3:4].N1C=CC=CC=1.S(Cl)([Cl:25])(=O)=O>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:25][C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)([CH3:4])[C:2]([F:15])([F:14])[F:1]
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Name
|
|
Quantity
|
22.5 g
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Type
|
reactant
|
Smiles
|
FC(C(C)(O)C1=CC=C(C=C1)OC)(F)F
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Name
|
|
Quantity
|
8.26 mL
|
Type
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reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with 100 ml of H2O and 100 ml of 1N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
FILTRATION
|
Details
|
was filtered through a silica gel pad
|
Type
|
WASH
|
Details
|
eluting with 0-5% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(F)(F)F)(C)C1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |